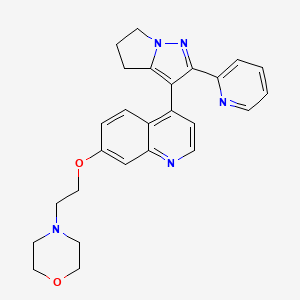

LY2109761

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- Scientific databases such as PubChem [] do not currently list any associated research publications or biological activities.

- Similarly, searches for patent applications containing this specific compound haven't yielded any results.

Further investigation might be possible through resources that are not publicly available, such as internal research databases of pharmaceutical companies or private research institutions.

However, the compound's structure offers some clues for potential research directions:

The molecule contains several functional groups that are commonly found in bioactive molecules, including:

LY2109761 is a selective inhibitor of the transforming growth factor-beta (TGF-β) receptor type I and type II kinases. It is primarily utilized in research to investigate the role of TGF-β signaling in various biological processes, particularly in cancer progression and metastasis. The compound has been shown to interfere with TGF-β signaling pathways, which are often implicated in tumor growth, invasion, and the epithelial-mesenchymal transition (EMT) associated with cancer metastasis. LY2109761 is recognized for its potential to enhance the efficacy of other therapeutic modalities, such as radiotherapy and chemotherapy, by sensitizing tumor cells to these treatments .

- Formation of Key Intermediates: Starting from readily available precursors, key intermediates are synthesized through standard organic reactions such as coupling reactions.

- Cyclization Reactions: These intermediates undergo cyclization to form the core structure characteristic of LY2109761.

- Purification: The final compound is purified using techniques like chromatography to ensure high purity levels suitable for biological testing.

The biological activity of LY2109761 is largely characterized by its anti-tumor effects. It has been shown to:

- Reduce Tumor Growth: In various cancer models, including hepatocellular carcinoma and glioblastoma, LY2109761 significantly inhibits tumor cell growth .

- Enhance Radiosensitivity: The compound increases the sensitivity of cancer cells to radiation therapy by blocking DNA damage repair mechanisms and promoting apoptosis .

- Inhibit EMT: LY2109761 effectively reduces the migration and invasion capabilities of cancer cells by reversing EMT processes .

- Anti-fibrotic Effects: It has also been reported to down-regulate collagen expression, indicating potential applications in fibrotic diseases .

LY2109761 has several applications in biomedical research:

- Cancer Therapy Research: It is extensively used to study TGF-β signaling's role in tumor biology and to develop combination therapies that enhance treatment efficacy.

- Radiation Oncology: Investigated as a radiosensitizer in preclinical models of glioblastoma and gastric cancer .

- Fibrosis Studies: Explored for its anti-fibrotic properties in liver fibrosis models .

Studies involving LY2109761 have highlighted its interactions with various cellular pathways:

- Combination with Chemotherapy: It has been shown to enhance the effects of chemotherapeutic agents by reversing TGF-β-mediated resistance mechanisms .

- Synergistic Effects with Radiation: In glioblastoma models, combining LY2109761 with radiation therapy resulted in improved survival rates compared to radiation alone .

- Impact on Immune Response: Research indicates that LY2109761 may modulate immune responses within the tumor microenvironment, potentially enhancing anti-tumor immunity .

Several compounds exhibit similar mechanisms of action or target similar pathways as LY2109761. Here are some notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| SB431542 | TGF-β receptor inhibitor | More selective for TGF-β receptor type I |

| Galunisertib | TGF-β receptor type I inhibitor | Focused on enhancing immune response |

| SD208 | Dual TGF-β receptor inhibitor | Similar structural features but different selectivity |

| Pirfenidone | Anti-fibrotic agent; inhibits TGF-β signaling | Primarily used for pulmonary fibrosis |

LY2109761 stands out due to its dual inhibition of both TGF-β receptor types and its extensive application in both oncology and fibrosis research. Its ability to enhance radiosensitivity further distinguishes it from other compounds targeting the same pathway.

LY2109761 demonstrates dual inhibitory activity against both transforming growth factor beta type I and type II receptors through competitive binding at their respective adenosine triphosphate-binding sites [1] [2]. The compound exhibits distinct binding kinetics for each receptor subtype, reflecting differences in their active site architectures and regulatory mechanisms.

Affinity for Transforming Growth Factor Beta Type I Receptor (Ki = 38 nM)

The primary target of LY2109761 is the transforming growth factor beta type I receptor, for which it displays high-affinity binding with a dissociation constant of 38 nanomolar [1] [2]. This potent binding affinity stems from the compound's ability to form multiple critical interactions within the kinase domain active site. The binding is characterized by rapid association kinetics, with the inhibitor achieving effective occupancy of the adenosine triphosphate-binding site under physiological conditions [3].

Crystal structure analysis reveals that LY2109761 binds to the adenosine triphosphate-binding site of the transforming growth factor beta type I receptor kinase domain [4]. The compound's high affinity results from its optimal positioning within the active site, where it forms hydrogen bonds with key residues including His283 in the hinge region [5]. The binding is further stabilized by hydrophobic interactions with residues such as Ile211, Val219, Ala230, Leu278, Ala350, and Leu340 [5].

Affinity for Transforming Growth Factor Beta Type II Receptor (Ki = 300 nM)

LY2109761 exhibits approximately 8-fold lower affinity for the transforming growth factor beta type II receptor compared to the type I receptor, with a dissociation constant of 300 nanomolar [1] [2]. This selectivity difference reflects structural variations between the two receptor subtypes in their adenosine triphosphate-binding sites [6]. Despite the lower affinity, the compound maintains effective inhibition of the type II receptor kinase activity at therapeutically relevant concentrations [1].

The binding to the transforming growth factor beta type II receptor involves similar molecular interactions as observed with the type I receptor, but with reduced contact strength due to subtle differences in active site geometry [6]. This differential binding affinity contributes to the compound's overall selectivity profile and may influence its downstream signaling effects [7].

Adenosine Triphosphate-Binding Site Interactions

The molecular recognition of LY2109761 by transforming growth factor beta receptors occurs through specific interactions within the adenosine triphosphate-binding site, a highly conserved region among protein kinases [5]. The compound's binding mode follows the typical pattern observed for type I kinase inhibitors, which bind to the active conformation of the kinase domain [4].

The adenosine triphosphate-binding site interaction involves several key molecular contacts. The hinge region His283 acts as a hydrogen bond donor, interacting with nitrogen atoms in the heterocyclic segments of LY2109761 [5]. This interaction is crucial for inhibitor binding and represents a common feature among transforming growth factor beta receptor inhibitors [5].

The gatekeeper residue Ser280 establishes hydrophobic contacts with the ligand, contributing to increased binding affinity [5]. Additional hydrophobic residues including isoleucine, leucine, and alanine create an extensive network of van der Waals interactions that stabilize the inhibitor-receptor complex [5].

The compound's positioning within the adenosine triphosphate-binding site prevents adenosine triphosphate from accessing its binding site, thereby blocking the kinase catalytic cycle [8]. This competitive inhibition mechanism is fundamental to the compound's ability to suppress transforming growth factor beta receptor signaling [1].

Conformational Effects on Receptor Structure

LY2109761 binding induces significant conformational changes in the transforming growth factor beta receptor kinase domains, affecting both local and global protein dynamics [5]. These conformational effects are critical for understanding the compound's mechanism of inhibition and its selectivity profile.

The binding of LY2109761 stabilizes the inactive conformation of the transforming growth factor beta receptor kinase domain [9]. This stabilization occurs through the formation of specific protein-ligand contacts that favor the inactive state over the active, catalytically competent conformation [9]. The compound's binding particularly affects the position of the DFG motif, a critical regulatory element in protein kinases [5].

In the transforming growth factor beta type I receptor structure, the DFG motif contains a leucine residue instead of the more common phenylalanine, creating a DLG motif [5]. LY2109761 forms hydrogen bonds with Asp351, which is part of this motif and regulates kinase stability [5]. This interaction is particularly important for the compound's selectivity and binding affinity [5].

The conformational changes induced by LY2109761 extend beyond the immediate binding site to affect the overall kinase domain structure. These changes include alterations in the relative positions of the N-terminal and C-terminal lobes of the kinase domain, which are connected by the hinge region [5]. Such conformational changes are essential for maintaining the inactive state of the kinase and preventing substrate phosphorylation [5].

Selectivity Profile Against Other Kinases

The selectivity profile of LY2109761 has been extensively characterized through screening against a panel of approximately 80 human kinases [1]. This comprehensive analysis reveals that the compound demonstrates remarkable selectivity for transforming growth factor beta receptors over other kinase families, with only limited cross-reactivity observed against specific off-target kinases.

At a concentration of 10 micromolar, LY2109761 shows greater than 50% inhibition against only six non-target kinases: Sapk2a (89% inhibition), MKK6 (80% inhibition), Lck (69% inhibition), Yes (64% inhibition), Fyn (58% inhibition), and Sapk2b (47% inhibition) [1]. This selectivity profile indicates that the compound is approximately 100-fold more selective for transforming growth factor beta type I receptor compared to these off-target kinases [1].

The selectivity of LY2109761 arises from specific structural features of the transforming growth factor beta receptor kinase domains that are not present in other kinase families [5]. The unique architecture of the adenosine triphosphate-binding site, including the specific arrangement of hinge region residues and the presence of the DLG motif, contributes to the compound's selectivity [5].

Additional kinases tested, including JNK3, showed minimal inhibition (18% at 20 micromolar), further demonstrating the compound's selectivity [10]. The remaining approximately 74 kinases in the screening panel showed less than 50% inhibition at 10 micromolar, confirming the compound's favorable selectivity profile [1].

Structure-Activity Relationships

The structure-activity relationships of LY2109761 provide critical insights into the molecular determinants of its binding affinity and selectivity [11]. The compound's structure can be divided into several key pharmacophoric elements, each contributing to its overall biological activity.

The core heterocyclic scaffold consists of a pyridinyl-pyrrolo-pyrazole system that forms the primary binding interaction with the transforming growth factor beta receptor hinge region [2]. This scaffold is essential for activity and provides the fundamental framework for hydrogen bonding interactions with His283 [5]. Modifications to this core structure typically result in significant loss of binding affinity and biological activity [11].

The quinoline ring system serves as an aromatic component that engages in hydrophobic interactions within the adenosine triphosphate-binding site [2]. This aromatic system is critical for maintaining high binding affinity and contributes to the compound's selectivity profile [5]. The positioning of the quinoline ring allows for optimal van der Waals contacts with hydrophobic residues lining the active site [5].

The morpholine ethoxy substituent at the 7-position of the quinoline ring enhances both solubility and selectivity [2]. This substituent extends into the solvent-accessible region of the binding site and may contribute to the compound's favorable pharmacokinetic properties [2]. The morpholine group also provides additional polar interactions that may influence binding kinetics [2].

Structure-activity relationship studies have revealed that the 2-pyridinyl group is crucial for binding affinity and cannot be replaced without significant loss of activity [11]. The pyrrolo-pyrazole core provides optimal geometry for hinge region interactions, while the quinoline system contributes to the compound's overall binding affinity through hydrophobic interactions [11].

The specific substitution pattern of LY2109761 was discovered through systematic structure-activity relationship optimization of the quinoline domain of dihydropyrrolopyrazoles [11]. This optimization process revealed that the particular arrangement of substituents in LY2109761 provides optimal balance between binding affinity, selectivity, and drug-like properties [11].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Wan X, Li ZG, Yingling JM, Yang J, Starbuck MW, Ravoori MK, Kundra V, Vazquez E, Navone NM. Effect of transforming growth factor beta (TGF-β) receptor I kinase inhibitor on prostate cancer bone growth. Bone. 2012 Mar;50(3):695-703. Epub 2011 Dec 7. PubMed PMID: 22173053; PubMed Central PMCID: PMC3278589.

3: Bouquet F, Pal A, Pilones KA, Demaria S, Hann B, Akhurst RJ, Babb JS, Lonning SM, DeWyngaert JK, Formenti SC, Barcellos-Hoff MH. TGFβ1 inhibition increases the radiosensitivity of breast cancer cells in vitro and promotes tumor control by radiation in vivo. Clin Cancer Res. 2011 Nov 1;17(21):6754-65. Epub 2011 Oct 25. PubMed PMID: 22028490.

4: Zhang M, Kleber S, Röhrich M, Timke C, Han N, Tuettenberg J, Martin-Villalba A, Debus J, Peschke P, Wirkner U, Lahn M, Huber PE. Blockade of TGF-β signaling by the TGFβR-I kinase inhibitor LY2109761 enhances radiation response and prolongs survival in glioblastoma. Cancer Res. 2011 Dec 1;71(23):7155-67. Epub 2011 Oct 17. PubMed PMID: 22006998.

5: Zhang M, Herion TW, Timke C, Han N, Hauser K, Weber KJ, Peschke P, Wirkner U, Lahn M, Huber PE. Trimodal glioblastoma treatment consisting of concurrent radiotherapy, temozolomide, and the novel TGF-β receptor I kinase inhibitor LY2109761. Neoplasia. 2011 Jun;13(6):537-49. PubMed PMID: 21677877; PubMed Central PMCID: PMC3114247.

6: Connolly EC, Saunier EF, Quigley D, Luu MT, De Sapio A, Hann B, Yingling JM, Akhurst RJ. Outgrowth of drug-resistant carcinomas expressing markers of tumor aggression after long-term TβRI/II kinase inhibition with LY2109761. Cancer Res. 2011 Mar 15;71(6):2339-49. Epub 2011 Jan 31. PubMed PMID: 21282335; PubMed Central PMCID: PMC3059399.

7: Fransvea E, Mazzocca A, Santamato A, Azzariti A, Antonaci S, Giannelli G. Kinase activation profile associated with TGF-β-dependent migration of HCC cells: a preclinical study. Cancer Chemother Pharmacol. 2011 Jul;68(1):79-86. Epub 2010 Sep 16. PubMed PMID: 20844878.

8: Bauer JA, Ye F, Marshall CB, Lehmann BD, Pendleton CS, Shyr Y, Arteaga CL, Pietenpol JA. RNA interference (RNAi) screening approach identifies agents that enhance paclitaxel activity in breast cancer cells. Breast Cancer Res. 2010;12(3):R41. Epub 2010 Jun 24. PubMed PMID: 20576088; PubMed Central PMCID: PMC2917036.

9: Ganapathy V, Ge R, Grazioli A, Xie W, Banach-Petrosky W, Kang Y, Lonning S, McPherson J, Yingling JM, Biswas S, Mundy GR, Reiss M. Targeting the Transforming Growth Factor-beta pathway inhibits human basal-like breast cancer metastasis. Mol Cancer. 2010 May 26;9:122. PubMed PMID: 20504320; PubMed Central PMCID: PMC2890606.

10: Wang SE, Yu Y, Criswell TL, Debusk LM, Lin PC, Zent R, Johnson DH, Ren X, Arteaga CL. Oncogenic mutations regulate tumor microenvironment through induction of growth factors and angiogenic mediators. Oncogene. 2010 Jun 10;29(23):3335-48. Epub 2010 Apr 12. PubMed PMID: 20383197; PubMed Central PMCID: PMC2883631.

11: Classen S, Muth C, Debey-Pascher S, Eggle D, Beyer M, Mallmann MR, Rudlowski C, Zander T, Pölcher M, Kuhn W, Lahn M, Schultze JL, Staratschek-Jox A. Application of T cell-based transcriptomics to identify three candidate biomarkers for monitoring anti-TGFbetaR therapy. Pharmacogenet Genomics. 2010 Mar;20(3):147-56. PubMed PMID: 20084050.

12: Zhang B, Halder SK, Kashikar ND, Cho YJ, Datta A, Gorden DL, Datta PK. Antimetastatic role of Smad4 signaling in colorectal cancer. Gastroenterology. 2010 Mar;138(3):969-80.e1-3. Epub 2009 Nov 10. PubMed PMID: 19909744; PubMed Central PMCID: PMC2831103.

13: Mazzocca A, Fransvea E, Dituri F, Lupo L, Antonaci S, Giannelli G. Down-regulation of connective tissue growth factor by inhibition of transforming growth factor beta blocks the tumor-stroma cross-talk and tumor progression in hepatocellular carcinoma. Hepatology. 2010 Feb;51(2):523-34. PubMed PMID: 19821534.

14: Mazzocca A, Fransvea E, Lavezzari G, Antonaci S, Giannelli G. Inhibition of transforming growth factor beta receptor I kinase blocks hepatocellular carcinoma growth through neo-angiogenesis regulation. Hepatology. 2009 Oct;50(4):1140-51. PubMed PMID: 19711426.

15: Zhang B, Halder SK, Zhang S, Datta PK. Targeting transforming growth factor-beta signaling in liver metastasis of colon cancer. Cancer Lett. 2009 May 8;277(1):114-20. Epub 2009 Jan 14. PubMed PMID: 19147275; PubMed Central PMCID: PMC2776056.

16: Fransvea E, Mazzocca A, Antonaci S, Giannelli G. Targeting transforming growth factor (TGF)-betaRI inhibits activation of beta1 integrin and blocks vascular invasion in hepatocellular carcinoma. Hepatology. 2009 Mar;49(3):839-50. PubMed PMID: 19115199.

17: Xu Y, Tabe Y, Jin L, Watt J, McQueen T, Ohsaka A, Andreeff M, Konopleva M. TGF-beta receptor kinase inhibitor LY2109761 reverses the anti-apoptotic effects of TGF-beta1 in myelo-monocytic leukaemic cells co-cultured with stromal cells. Br J Haematol. 2008 Jun;142(2):192-201. Epub 2008 May 19. PubMed PMID: 18492113.

18: Melisi D, Ishiyama S, Sclabas GM, Fleming JB, Xia Q, Tortora G, Abbruzzese JL, Chiao PJ. LY2109761, a novel transforming growth factor beta receptor type I and type II dual inhibitor, as a therapeutic approach to suppressing pancreatic cancer metastasis. Mol Cancer Ther. 2008 Apr;7(4):829-40. PubMed PMID: 18413796; PubMed Central PMCID: PMC3088432.

19: Fransvea E, Angelotti U, Antonaci S, Giannelli G. Blocking transforming growth factor-beta up-regulates E-cadherin and reduces migration and invasion of hepatocellular carcinoma cells. Hepatology. 2008 May;47(5):1557-66. PubMed PMID: 18318443.

20: Li HY, McMillen WT, Heap CR, McCann DJ, Yan L, Campbell RM, Mundla SR, King CH, Dierks EA, Anderson BD, Britt KS, Huss KL, Voss MD, Wang Y, Clawson DK, Yingling JM, Sawyer JS. Optimization of a dihydropyrrolopyrazole series of transforming growth factor-beta type I receptor kinase domain inhibitors: discovery of an orally bioavailable transforming growth factor-beta receptor type I inhibitor as antitumor agent. J Med Chem. 2008 Apr 10;51(7):2302-6. Epub 2008 Mar 4. PubMed PMID: 18314943.

21: Lacher MD, Tiirikainen MI, Saunier EF, Christian C, Anders M, Oft M, Balmain A, Akhurst RJ, Korn WM. Transforming growth factor-beta receptor inhibition enhances adenoviral infectability of carcinoma cells via up-regulation of Coxsackie and Adenovirus Receptor in conjunction with reversal of epithelial-mesenchymal transition. Cancer Res. 2006 Feb 1;66(3):1648-57. PubMed PMID: 16452224.